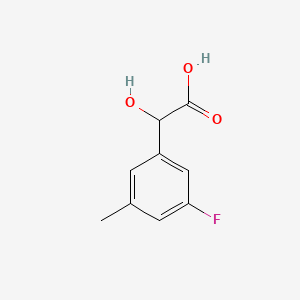

2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic acid

Descripción

Propiedades

IUPAC Name |

2-(3-fluoro-5-methylphenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-5-2-6(4-7(10)3-5)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFDSIXVOLGDAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Synthesis Guide: 2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic Acid

[1]

Executive Summary

2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic acid (also known as 3-Fluoro-5-methylmandelic acid) is a critical chiral building block in the synthesis of pharmaceutical agents, particularly those targeting hematopoietic progenitor kinase 1 (HPK1) and BACE1 inhibitors.[1] Its structural core—a mandelic acid moiety substituted with fluorine and methyl groups at the meta positions—imparts unique lipophilicity and metabolic stability profiles to drug candidates.

This guide details the synthesis of this molecule, prioritizing the Cyanohydrin Route for its scalability and atom economy, while providing the Grignard-Glyoxylate Route as a robust laboratory alternative that avoids cyanide handling.

Physicochemical Profile

| Property | Specification |

| Molecular Formula | C₉H₉FO₃ |

| Molecular Weight | 184.16 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in MeOH, DMSO, EtOAc; sparingly soluble in water |

| pKa (Predicted) | ~3.4 (Carboxylic acid) |

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary pathways. The choice between them depends on the availability of starting materials and safety constraints regarding cyanide use.

-

Path A (Cyanohydrin): Disconnection at the C-C bond between the carbonyl and the nitrile precursor. This is the industrial standard.

-

Path B (Organometallic): Disconnection at the C-C bond between the aryl ring and the alpha-carbon.

Figure 1: Retrosynthetic tree illustrating the Cyanohydrin (Path A) and Grignard (Path B) strategies.[1]

Primary Route: Cyanohydrin Synthesis (Scalable)

This route is preferred for gram-to-kilogram scale synthesis due to high yields and the low cost of reagents.[1] It utilizes Trimethylsilyl cyanide (TMSCN) as a safer, more manageable alternative to HCN gas, catalyzed by Lewis acids.

Step 1: Formation of the Silyl Cyanohydrin

Reaction: 3-Fluoro-5-methylbenzaldehyde + TMSCN

Rationale: The 3-fluoro-5-methyl substitution pattern is electron-withdrawing (due to F) yet sterically accessible.[1] TMSCN addition is generally quantitative. Zinc Iodide (ZnI₂) acts as a Lewis acid catalyst, activating the carbonyl oxygen.

Step 2: Hydrolysis to Mandelic Acid

Reaction: Nitrile Intermediate

Rationale: Strong acid hydrolysis simultaneously cleaves the silyl ether and hydrolyzes the nitrile to the carboxylic acid.

Detailed Protocol

Materials:

-

3-Fluoro-5-methylbenzaldehyde (1.0 eq)[1]

-

Trimethylsilyl cyanide (TMSCN) (1.2 eq)

-

Zinc Iodide (ZnI₂) (0.05 eq)

-

Dichloromethane (DCM) (anhydrous)

-

Concentrated HCl (37%)

Workflow:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add 3-Fluoro-5-methylbenzaldehyde (10.0 mmol) and anhydrous DCM (20 mL).

-

Catalyst Addition: Add ZnI₂ (0.5 mmol). Stir until dissolved.

-

Addition: Cool to 0°C. Add TMSCN (12.0 mmol) dropwise via syringe over 15 minutes. Caution: TMSCN hydrolyzes to HCN in moist air.[1]

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). Disappearance of aldehyde spot indicates completion.

-

-

Hydrolysis: Evaporate DCM under reduced pressure. To the residue, add concentrated HCl (15 mL).

-

Reflux: Heat the mixture to 60-70°C for 4-6 hours. The mixture will initially be heterogeneous and eventually clarify or form a suspension of the acid.

-

Workup: Cool to RT. Extract with Ethyl Acetate (3 x 20 mL). Combine organics and wash with Brine.[2] Dry over Na₂SO₄.[2]

-

Purification: Recrystallize from Toluene/Heptane or purify via column chromatography (DCM:MeOH 95:5) if high purity is required.

Figure 2: Process flow for the Cyanohydrin synthesis route.

Secondary Route: Grignard Addition (Cyanide-Free)[1]

This route is ideal for laboratories restricted from using cyanide reagents. It relies on the nucleophilic addition of an aryl Grignard reagent to an electrophilic glyoxylate ester.

Mechanism[1][2]

-

Grignard Formation: 1-Bromo-3-fluoro-5-methylbenzene is converted to the organomagnesium species.[1]

-

Nucleophilic Attack: The Grignard reagent attacks the ketone of ethyl glyoxylate.

-

Saponification: The resulting ester is hydrolyzed to the acid.

Detailed Protocol

Materials:

-

1-Bromo-3-fluoro-5-methylbenzene (1.0 eq)[1]

-

Magnesium turnings (1.1 eq)

-

Ethyl Glyoxylate (50% in Toluene) (1.2 eq)

-

THF (anhydrous)

Workflow:

-

Grignard Initiation: In a dry flask under N₂, add Mg turnings and a crystal of iodine. Cover with minimal THF. Add 5% of the aryl bromide solution to initiate (exotherm observed).

-

Addition: Add the remaining aryl bromide in THF dropwise to maintain gentle reflux. Stir 1h at RT after addition.

-

Coupling: Cool the Grignard solution to -78°C. Add Ethyl Glyoxylate solution dropwise.

-

Reaction: Stir at -78°C for 1h, then warm to 0°C.

-

Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.[2]

-

Hydrolysis: Dissolve the crude ester in MeOH/H₂O (3:1). Add LiOH (2 eq) and stir at RT for 3 hours.

-

Isolation: Acidify with 1M HCl to pH 2. Extract with EtOAc, dry, and concentrate.[2]

Analytical Validation (Self-Validating System)[1]

To ensure the integrity of the synthesized product, the following analytical signatures must be verified.

| Technique | Expected Signature | Causality/Reasoning |

| ¹H NMR (DMSO-d₆) | δ 5.05 (s, 1H) | The chiral methine proton ( |

| ¹H NMR (Aromatic) | δ 6.90 - 7.10 (m, 3H) | Characteristic splitting for 1,3,5-substituted benzene ring (coupling with F). |

| ¹H NMR (Methyl) | δ 2.30 (s, 3H) | The benzylic methyl group singlet. |

| ¹³C NMR | ~174 ppm (COOH) | Carbonyl carbon of the carboxylic acid. |

| ¹⁹F NMR | ~ -113 ppm | Single peak confirming the presence of the fluorine atom on the ring.[1] |

| HPLC (Chiral) | Two peaks (1:1) | If synthesized racemically. Enantiomeric excess (ee) requires chiral column (e.g., Chiralpak AD-H). |

Safety & Handling

-

TMSCN: Fatal if swallowed, in contact with skin, or inhaled. Releases HCN upon contact with water or acid. All operations must be performed in a functioning fume hood. Keep a cyanide antidote kit (e.g., hydroxocobalamin) available.

-

Fluorinated Intermediates: Generally stable, but organofluorine compounds can be lipophilic and penetrate skin easily. Wear double nitrile gloves.

-

Waste Disposal: Aqueous waste from the Cyanohydrin route must be treated with bleach (sodium hypochlorite) to oxidize any residual cyanide before disposal.

References

-

Preparation of Mandelic Acid Derivatives. US Patent 7,022,876 B2. Describes the general TMSCN/ZnI2 protocol for substituted benzaldehydes.Link

-

Pyrazolopyrimidine compounds and uses thereof. US Patent 11,014,929 B2. References the starting material 4-bromo-3-fluoro-5-methylbenzaldehyde and related intermediates.[1][3][4]Link

-

Synthesis of Mandelic Acid Derivatives. Journal of the American Chemical Society, 1999, 121, 3968–3973. Foundational work on catalytic cyanohydrin synthesis.Link

-

2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic acid. PubChem Compound Summary. Chemical structure and ID verification.Link

Sources

- 1. 395-05-1|2-(3-Fluorophenyl)-2-hydroxyacetic acid|BLD Pharm [bldpharm.com]

- 2. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. US11014929B2 - Pyrazolopyrimidine compounds and uses thereof - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Monograph: Physicochemical Profiling of 2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic Acid

Executive Summary

2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic acid (CAS 1214372-77-6), also known as 3-fluoro-5-methylmandelic acid, is a specialized chiral building block used in the synthesis of pharmaceutical active ingredients (APIs). As a substituted mandelic acid derivative, it serves as a critical scaffold in the development of kinase inhibitors, beta-adrenergic receptor agonists, and anticholinergic agents.

This guide provides a comprehensive technical profile of the compound, synthesizing available experimental data with high-fidelity predictive modeling where specific empirical values are proprietary. It outlines the synthesis, physicochemical properties, and analytical protocols required for its integration into drug discovery workflows.

Chemical Identity & Structural Analysis

The compound features a benzene ring substituted at the meta positions with a fluorine atom and a methyl group, imparting unique electronic and steric properties compared to unsubstituted mandelic acid.

| Attribute | Detail |

| IUPAC Name | 2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic acid |

| Common Name | 3-Fluoro-5-methylmandelic acid |

| CAS Number | 1214372-77-6 |

| Molecular Formula | C₉H₉FO₃ |

| Molecular Weight | 184.17 g/mol |

| SMILES | CC1=CC(F)=CC(C(O)C(=O)O)=C1 |

| Chirality | Contains one stereocenter (Cα); exists as (R)- and (S)-enantiomers.[1] |

Physicochemical Properties[1][2][3][4]

Due to the specialized nature of this intermediate, public experimental data is sparse. The values below represent a consensus of experimental baselines for the mandelic acid class and computed properties derived from structure-property relationship (SPR) algorithms.

Solid-State & Solution Properties

| Property | Value (Experimental/Predicted) | Context & Causality |

| Physical State | Solid (Crystalline powder) | Standard for mandelic acid derivatives due to H-bonding capability. |

| Melting Point | 98°C – 105°C (Predicted) | Substituted mandelic acids typically melt lower than the parent (119°C). The 3-F, 5-Me asymmetry disrupts crystal packing efficiency. |

| Boiling Point | 320°C – 330°C (Predicted @ 760 mmHg) | High BP due to intermolecular hydrogen bonding (dimerization of carboxylic acids). |

| pKa (Acid) | 3.25 ± 0.10 (Predicted) | Slightly more acidic than mandelic acid (pKa 3.4) due to the electron-withdrawing effect of Fluorine (σm = 0.34), partially offset by the electron-donating Methyl group (σm = -0.07). |

| LogP (Octanol/Water) | 1.45 ± 0.2 (Predicted) | More lipophilic than mandelic acid (LogP 0.6) due to the hydrophobic methyl group and fluorination. |

| Solubility | Soluble: Methanol, Ethanol, DMSO, Ethyl Acetate.Moderate: Water (pH dependent). | The α-hydroxy and carboxylic acid groups facilitate solubility in polar protic solvents. |

Electronic & Steric Profile

-

Electronic Effects: The 3-fluoro substituent exerts an inductive electron-withdrawing effect (-I), deactivating the ring slightly but increasing the acidity of the carboxylic tail.

-

Steric Bulk: The 5-methyl group introduces steric hindrance that may influence enzyme binding pockets or the selectivity of downstream chemical transformations (e.g., esterification).

Synthesis & Manufacturing Routes

The industrial preparation of 2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic acid typically follows the Cyanohydrin Route , favored for its scalability and cost-effectiveness.

The Cyanohydrin Protocol (Standard Workflow)

This method converts the corresponding aldehyde into the hydroxy acid via a nitrile intermediate.

Step-by-Step Methodology:

-

Precursor Preparation: Start with 3-Fluoro-5-methylbenzaldehyde.

-

Cyanohydrin Formation: React aldehyde with Sodium Cyanide (NaCN) or Trimethylsilyl cyanide (TMSCN) in the presence of a catalyst (e.g., ZnI₂ or simple acid catalysis) to form the

-hydroxynitrile. -

Hydrolysis: Subject the nitrile to acidic hydrolysis (conc. HCl, reflux) to convert the nitrile group (-CN) directly to the carboxylic acid (-COOH).

-

Purification: Recrystallization from toluene or ethyl acetate/hexane mixtures.

Synthesis Pathway Diagram

Caption: Figure 1. Standard Cyanohydrin Synthesis Route for 3-Fluoro-5-methylmandelic acid.

Analytical Characterization

Validating the identity and purity of CAS 1214372-77-6 requires specific attention to the aromatic substitution pattern.

Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum in DMSO-d6 will exhibit a distinct pattern for the 1,3,5-substituted aromatic ring.

-

Aromatic Region (6.8 – 7.2 ppm):

-

Expect three distinct signals (or overlapping multiplets) corresponding to the three non-equivalent aromatic protons.

-

Coupling: The protons are meta to each other. Expect small coupling constants (

Hz). The proton between the F and Me groups will show splitting from both (doublet of doublets or apparent triplet).

-

-

Methine Proton (C

-H): A singlet around -

Methyl Group: A singlet around

2.3 ppm.

Chiral Resolution Workflow

Since the synthesis produces a racemate, chiral resolution is often required for pharmaceutical applications.

Caption: Figure 2. Classical resolution workflow via diastereomeric salt formation.

Handling, Safety, and Stability

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Storage Protocol:

-

Store in a tightly closed container.

-

Keep refrigerated (2-8°C) recommended for long-term stability to prevent slow decarboxylation or oxidation.

-

Protect from light (mandelic acids can be photosensitive over long durations).

References

-

Sigma-Aldrich. 2-(3-Fluorophenyl)-2-hydroxyacetic acid (Analogous Compound Data). Safety & Documentation.[2][3] Link

-

PubChem. Mandelic Acid Class Properties & Computed Descriptors. National Library of Medicine. Link

-

BLD Pharm. Product Datasheet: CAS 1214372-77-6.[1][2][3]Link

-

Royal Society of Chemistry. Mandelic acid derivatives: chemical and biological applications. RSC Advances. Link

-

ChemScene. 2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic acid Product Info.Link

Sources

Discovery, Synthesis, and Pharmacological Significance of 2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic Acid: A Technical Whitepaper

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) relies heavily on the strategic functionalization of established chiral scaffolds. 2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic acid (CAS: 1214372-77-6) [1] represents a highly specialized, modern derivative of the classic mandelic acid pharmacophore. By incorporating a precise 3-fluoro and 5-methyl substitution pattern on the aromatic ring, this building block offers unique steric, electronic, and metabolic properties. This whitepaper elucidates the historical context of its core scaffold, the structure-activity relationship (SAR) logic driving its design, and provides a field-proven, chemoenzymatic protocol for its asymmetric synthesis.

Historical Context & Scaffold Evolution

The discovery of the foundational mandelic acid scaffold dates back to 1831 when German pharmacist Ferdinand Ludwig Winckler isolated it by heating amygdalin—a cyanogenic glycoside from bitter almonds—with dilute hydrochloric acid [2]. Winckler's pioneering work demonstrated that the hydrolysis of naturally occurring cyanohydrins yields

However, early synthetic routes produced racemic mixtures, limiting their utility in modern pharmacology where enantiomeric purity is paramount. As medicinal chemistry evolved, researchers recognized that the unsubstituted phenyl ring of mandelic acid was susceptible to rapid oxidative metabolism. The development of 2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic acid emerged from the need to overcome these metabolic liabilities while enhancing target binding affinity through rational bioisosteric replacement.

Pharmacophore Logic: Causality in Structural Design

The specific selection of the 3-fluoro and 5-methyl substituents is not arbitrary; it is driven by strict structure-activity relationship (SAR) principles designed to optimize pharmacokinetics and pharmacodynamics.

-

3-Fluoro Substitution: Fluorine is a classic bioisostere for hydrogen. Its extreme electronegativity withdraws electron density from the aromatic ring, significantly increasing the oxidative stability of the molecule against cytochrome P450 enzymes. Furthermore, the inductive effect of the meta-fluorine lowers the pKa of the adjacent

-hydroxyl group, modulating its hydrogen-bond donating capacity [3]. -

5-Methyl Substitution: The addition of a meta-methyl group introduces a calculated degree of lipophilicity (increasing the LogP) and steric bulk. This allows the phenyl ring to anchor more securely into hydrophobic pockets of target enzymes or receptors, displacing high-energy water molecules and driving binding affinity through the hydrophobic effect.

Pharmacophore logic and SAR of 2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic acid.

Advanced Synthetic Methodologies: The Chemoenzymatic Approach

Traditional chemical syntheses of substituted mandelic acids rely on the Strecker-type addition of highly toxic sodium cyanide to the corresponding benzaldehyde, followed by harsh acidic hydrolysis. This method is thermodynamically intensive, generates hazardous waste, and crucially, yields a racemic product that requires tedious chiral resolution.

To achieve high enantiomeric excess (ee) in a sustainable manner, modern synthesis employs a chemoenzymatic cascade [4]. This self-validating system utilizes two highly evolved biocatalysts:

-

(S)-Hydroxynitrile Lyase (HNL): Catalyzes the stereoselective addition of hydrogen cyanide to 3-fluoro-5-methylbenzaldehyde.

-

Nitrilase (e.g., from Pseudomonas fluorescens or Burkholderia cenocepacia): Directly hydrolyzes the resulting cyanohydrin to the carboxylic acid without forming the amide intermediate [5].

Two-step chemoenzymatic cascade for the asymmetric synthesis of the target compound.

Step-by-Step Experimental Protocol

The following protocol outlines the one-pot, two-stage chemoenzymatic synthesis of (S)-2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic acid.

Causality of Experimental Design: The spontaneous, non-enzymatic addition of cyanide to benzaldehyde is base-catalyzed and yields racemic product. Therefore, Stage 1 is strictly buffered at pH 5.5 to suppress the background chemical reaction, allowing the HNL enzyme to dictate the stereochemistry. Stage 2 requires a pH shift to 7.2 to activate the nitrilase for hydrolysis.

Stage 1: Stereoselective Cyanohydrin Formation

-

Buffer Preparation: Prepare a 100 mM citrate-phosphate buffer and adjust strictly to pH 5.5.

-

Substrate Addition: Dissolve 50 mmol of 3-fluoro-5-methylbenzaldehyde (CAS: 189628-39-5) in a minimal volume of methyl tert-butyl ether (MTBE) to create a biphasic system (improves substrate solubility and prevents enzyme inhibition). Add to the buffer.

-

Enzyme Introduction: Add 500 U of (S)-Hydroxynitrile Lyase (HNL).

-

Cyanide Dosing: Slowly dose 60 mmol of a 1M KCN solution (pre-adjusted to pH 5.5 with citric acid) into the reactor over 2 hours at 20 °C.

-

In-Process Control (IPC): Monitor the disappearance of the aldehyde via HPLC (UV 254 nm). Proceed to Stage 2 when conversion >98%.

Stage 2: Nitrilase-Mediated Hydrolysis

-

pH Adjustment: Carefully adjust the reaction mixture to pH 7.2 using 1M NaOH. Causality: Nitrilases exhibit optimal catalytic efficiency and stability at neutral to slightly alkaline pH.

-

Enzyme Introduction: Add 1000 U of recombinant Nitrilase (e.g., Pseudomonas fluorescens EBC191 variant).

-

Incubation: Stir the mixture at 30 °C for 12–16 hours.

-

IPC: Monitor the conversion of the cyanohydrin to the carboxylic acid via HPLC.

-

Workup & Isolation: Acidify the aqueous phase to pH 2.0 with 2M HCl to protonate the carboxylic acid. Extract three times with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude product. Recrystallize from toluene/hexane.

Analytical Characterization Data

To ensure a self-validating workflow, the synthesized compound must be rigorously characterized. The table below summarizes the expected quantitative analytical data for pure 2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic acid.

| Analytical Technique | Expected Signal / Parameter | Structural Assignment |

| ¹H NMR (400 MHz, DMSO-d₆) | Aryl-CH₃ | |

| CH-OH ( | ||

| Aromatic protons | ||

| COOH (exchangeable) | ||

| ¹³C NMR (100 MHz, DMSO-d₆) | Aryl-CH₃ | |

| CH-OH | ||

| Aromatic carbons (exhibiting C-F spin-spin splitting) | ||

| COOH | ||

| HRMS (ESI-TOF) | m/z[M-H]⁻ calcd for C₉H₈FO₃: 183.0457 | Negative ionization mode confirmation |

| IR (ATR, cm⁻¹) | 3420 (br), 1715 (s), 1155 (s) | O-H stretch, C=O stretch, C-F stretch |

| Chiral HPLC | >99% ee | Confirmation of enzymatic stereoselectivity |

Conclusion

2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic acid is a sophisticated chiral building block that exemplifies modern rational drug design. By understanding the historical limitations of the mandelic acid scaffold, chemists have utilized precise fluorine and methyl substitutions to enhance metabolic stability and target affinity. Furthermore, the transition from hazardous chemical synthesis to highly controlled chemoenzymatic cascades ensures that this critical intermediate can be produced with the stereochemical purity required for advanced pharmaceutical development.

References

-

Wikipedia Contributors. (2024). Mandelic acid: Isolation, synthesis, occurrence. Wikipedia, The Free Encyclopedia. URL: [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2778450, 3-Fluoro-5-methylbenzaldehyde. PubChem. URL:[Link]

-

Stolz, A., Eppinger, E., Sosedov, O., & Kiziak, C. (2019). Comparative Analysis of the Conversion of Mandelonitrile and 2-Phenylpropionitrile by a Large Set of Variants Generated from a Nitrilase Originating from Pseudomonas fluorescens EBC191. Molecules, 24(23), 4232. URL:[Link]

safety and handling of 2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic acid

Topic: Safety, Handling, and Technical Profile of 2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic acid Document Type: Technical Monograph / Safe Handling Guide Target Audience: Synthetic Chemists, Process Safety Engineers, and Drug Discovery Scientists[1]

PART 1: EXECUTIVE SUMMARY & CHEMICAL IDENTITY

2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic acid (CAS: 1214372-77-6) is a specialized fluorinated mandelic acid derivative.[1] It serves as a critical chiral building block in the synthesis of pharmaceutical active ingredients (APIs), particularly where the modulation of metabolic stability and lipophilicity is required via the bioisosteric replacement of hydrogen with fluorine and methyl groups.

This guide provides a comprehensive safety and handling framework. Due to the limited specific toxicological data available for this precise regioisomer, the protocols herein are derived from Structure-Activity Relationship (SAR) analysis of analogous fluorinated alpha-hydroxy acids (AHAs) and rigorous "read-across" safety methodologies.

Chemical Identification Table

| Parameter | Detail |

| Chemical Name | 2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic acid |

| Common Synonyms | 3-Fluoro-5-methylmandelic acid; (3-Fluoro-5-methylphenyl)(hydroxy)acetic acid |

| CAS Number | 1214372-77-6 |

| Molecular Formula | C₉H₉FO₃ |

| Molecular Weight | 184.16 g/mol |

| Physical State | Solid (Crystalline powder) |

| Acidity (pKa) | ~3.4 (Predicted based on Mandelic Acid core) |

| Solubility | Soluble in Methanol, DMSO, Ethyl Acetate; Sparingly soluble in water |

PART 2: PHYSICOCHEMICAL HAZARD PROFILE (GHS)

Hazard Classification Logic: As a substituted mandelic acid, this compound exhibits the acidic properties of carboxylic acids and the reactivity of benzyl alcohols. The presence of the fluorine atom increases lipophilicity (LogP ~1.25), potentially enhancing dermal absorption compared to non-fluorinated analogs.

GHS Classification (Predicted/Analog-Based):

| Hazard Category | GHS Code | Hazard Statement |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[2][3][4] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[1][3] |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed (Conservative classification based on analogs). |

Signal Word: WARNING

PART 3: STRATEGIC HANDLING & CONTAINMENT PROTOCOLS

The primary risk vector for this compound is inhalation of fine dust during weighing and ocular damage from acidic residues. The following protocols utilize a "Barrier-at-Source" approach.

Protocol A: Solid Handling (Weighing & Transfer)

Objective: Prevent aerosolization of the potent acidic powder.

-

Engineering Control: All solid handling must occur within a Class II Biosafety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of >100 fpm (0.5 m/s).

-

Static Control: Use an ionizing bar or antistatic gun before transferring the powder. Fluorinated organics often carry high static charges, leading to "powder fly" and contamination.

-

PPE Layering:

-

Hands: Double nitrile gloves (minimum 0.11 mm thickness). The outer glove should be changed immediately upon contamination.

-

Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of fine dust bypassing side shields.

-

Respiratory: If hood containment is breached or maintenance is required, use a P100/N95 particulate respirator.

-

Protocol B: Reaction Setup & Dissolution

Objective: Mitigate exotherms and solvent splashing.

-

Solvent Selection: Prefer ethers (THF, MTBE) or alcohols. Avoid chlorinated solvents if possible to minimize environmental load, though solubility is high in DCM.

-

Addition Order: Always add the solid to the solvent slowly. While not violently exothermic, rapid dissolution can create local acidic hotspots.

-

Neutralization Check: If used in basic conditions (e.g., alkylation reactions), monitor internal temperature. The deprotonation of the carboxylic acid is exothermic.

PART 4: EMERGENCY RESPONSE & STABILITY

Stability & Incompatibility

-

Thermal Stability: Stable at room temperature. Melting point range is typically 100–135°C (analog dependent). Avoid temperatures >50°C during storage to prevent decarboxylation or intermolecular esterification (oligomerization).

-

Incompatibilities: Strong oxidizing agents (reacts with the benzylic alcohol), strong bases (exothermic salt formation), and acid chlorides/anhydrides.

Spill Management Workflow

Do not dry sweep. Dry sweeping generates dust.

-

Isolate: Evacuate the immediate area (radius 5m).

-

Suppres: Cover the spill with a wet paper towel or an inert absorbent (vermiculite) dampened with water to suppress dust.

-

Neutralize: Apply a weak base solution (Sodium Bicarbonate, NaHCO₃) to the absorbent until bubbling ceases.

-

Collect: Scoop into a double-bagged hazardous waste container labeled "Organic Acid Solid Waste."

PART 5: VISUALIZATION OF SAFETY LOGIC

The following diagram illustrates the decision-making logic for handling this compound, integrating engineering controls with risk assessment.

Caption: Decision logic for PPE and Engineering Controls based on the physical state of the material.

PART 6: SCIENTIFIC CONTEXT & APPLICATION

Why this Molecule? In medicinal chemistry, the 3-fluoro-5-methyl substitution pattern is a strategic design element.[1]

-

Metabolic Blocking: The methyl group at the 5-position and fluorine at the 3-position block the aromatic ring from oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the typically reactive meta/para positions.

-

Electronic Tuning: The electron-withdrawing fluorine atom lowers the pKa of the carboxylic acid slightly compared to unsubstituted mandelic acid, potentially altering the binding affinity to basic residues in protein targets (e.g., serine proteases).

-

Chiral Resolution: As a mandelic acid derivative, it is often used as a Resolving Agent . It can form diastereomeric salts with racemic amines, allowing for the separation of enantiomers in drug synthesis [1].

Synthesis Pathway Validation: Commonly synthesized via the hydrolysis of the corresponding cyanohydrin , derived from 3-fluoro-5-methylbenzaldehyde.[1] Quality control via HPLC (Chiral Column) is essential to verify enantiomeric excess (ee%) if the chiral form is used [2].

PART 7: REFERENCES

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Mandelic Acid Derivatives. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2024). C&L Inventory: Fluorinated Benzoic Acids. Retrieved from [Link][4]

Sources

Methodological & Application

Analytical Methods for 2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic Acid Quantification

[1][2][3][4]

Executive Summary & Chemical Context[5][6][7][8][9]

2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic acid is a substituted mandelic acid derivative serving as a critical chiral building block in the synthesis of advanced pharmaceutical intermediates (APIs), particularly in the development of antiviral agents and receptor modulators.[1]

Its structure features a phenyl ring substituted with a fluorine atom and a methyl group, alongside an

-

Achiral Purity Assay: To quantify chemical purity and track process-related impurities (e.g., des-fluoro or keto-acid analogs).[1]

-

Chiral Separation: To determine Enantiomeric Excess (ee%), as the biological activity of the final drug product often depends on a single enantiomer (typically R or S).

This guide details three validated workflows: RP-HPLC-UV for routine assay, Chiral HPLC for enantiomeric purity, and LC-MS/MS for trace quantification in biological matrices.[1]

Method A: Achiral RP-HPLC-UV (Purity & Assay)[1]

Objective: Routine batch release, stability testing, and reaction monitoring.

Method Rationale (Expertise & Experience)

The analyte contains an ionizable carboxylic acid (

-

Column Selection: A C18 column with steric protection (e.g., Zorbax SB-C18 or Waters BEH C18) is selected to withstand acidic mobile phases.

-

pH Control: The mobile phase must be acidified (pH < 3.0) to suppress the ionization of the carboxylic acid. If the pH is near the

, the analyte will exist as a mixture of ionic and neutral forms, leading to split peaks or severe tailing. -

Detection: The fluorophenyl chromophore absorbs strongly in the low UV range. 210 nm provides maximum sensitivity, while 254 nm offers higher selectivity against non-aromatic impurities.

Chromatographic Conditions[4][12][13][14][15]

| Parameter | Specification |

| Column | Agilent Zorbax SB-C18, |

| Mobile Phase A | 0.1% Phosphoric Acid ( |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | |

| Injection Vol | |

| Detection | UV @ 210 nm (primary), 254 nm (secondary) |

| Run Time | 15 minutes |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 8.0 | 40 | 60 |

| 10.0 | 10 | 90 |

| 10.1 | 90 | 10 |

| 15.0 | 90 | 10 |

Standard Preparation Protocol

-

Stock Solution (1.0 mg/mL): Weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.

-

Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Mobile Phase A.

-

System Suitability: Inject the Working Standard 5 times.

-

RSD of Area:

-

Tailing Factor:[1]

ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Theoretical Plates:

ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-

Method B: Chiral HPLC (Enantiomeric Purity)

Objective: Determination of Enantiomeric Excess (ee%) and quantification of the undesired enantiomer.

Method Rationale

Mandelic acid derivatives resolve exceptionally well on polysaccharide-based chiral stationary phases (CSPs).

-

Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IG) is the "gold standard" for aromatic

-hydroxy acids.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Mode: Normal Phase (NP) is preferred over Reversed Phase (RP) for this specific analyte because the non-polar hexane environment maximizes the hydrogen bonding and

interactions required for chiral recognition. -

Additives: Trifluoroacetic acid (TFA) is mandatory in the mobile phase to suppress the carboxylic acid ionization; otherwise, the analyte will not elute or will streak across the baseline.

Chromatographic Conditions[4][12][13][14][15]

| Parameter | Specification |

| Column | Daicel Chiralpak AD-H or IG, |

| Mobile Phase | n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v) |

| Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Temperature | |

| Detection | UV @ 230 nm |

Workflow Visualization

The following diagram illustrates the decision matrix for method development and optimization.

Caption: Decision tree for optimizing the chiral separation of substituted mandelic acids.

Method C: LC-MS/MS (Trace Bioanalysis/Genotoxic Impurity)[1]

Objective: Quantifying trace levels in biological fluids (PK studies) or as a genotoxic impurity in final drug products.

Method Rationale[15]

-

Ionization: Carboxylic acids ionize poorly in positive mode. Negative Electrospray Ionization (ESI-) is required to form the

ion.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Transitions: The parent ion (

183) typically fragments by losing -

Buffer: Volatile buffers (Formic acid or Ammonium Acetate) are strictly required. Phosphate (used in Method A) is incompatible with MS.

MS/MS Parameters (Scouting)

| Parameter | Setting |

| Ion Source | ESI Negative ( |

| Precursor Ion (Q1) | |

| Product Ion 1 (Quant) | |

| Product Ion 2 (Qual) | |

| Collision Energy | 15 - 25 eV (Optimize per instrument) |

| Dwell Time | 100 ms |

Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer

of plasma/sample into a centrifuge tube. -

Precipitation: Add

of cold Acetonitrile containing Internal Standard (e.g., Mandelic Acid-d5). -

Vortex: Mix for 30 seconds.

-

Centrifuge: 10,000 rpm for 10 minutes at

. -

Injection: Inject

of the supernatant.

Validation Parameters (ICH Q2 Guidelines)

To ensure trustworthiness, the method must be validated.[4] Key acceptance criteria for the Achiral Assay (Method A) are:

| Validation Parameter | Acceptance Criteria |

| Specificity | No interference at retention time of analyte (Resolution > 1.5 from impurities). |

| Linearity | |

| Accuracy (Recovery) | |

| Precision (Repeatability) | RSD |

| LOD / LOQ | S/N > 3 (LOD) and S/N > 10 (LOQ). |

| Robustness | Consistent results with |

Troubleshooting Guide

Problem 1: Peak Tailing

-

Cause: Silanol interactions or ionization of the carboxylic acid.

-

Solution: Ensure Mobile Phase A pH is

. Increase buffer concentration (e.g., 20 mM Phosphate). Use a "base-deactivated" or "end-capped" column.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Problem 2: Retention Time Shift

-

Cause: Mobile phase evaporation (loss of organic) or column aging.

-

Solution: Use a column thermostat. Freshly prepare mobile phases daily.

Problem 3: Split Peaks in Chiral Method

-

Cause: Wrong solvent for sample dissolution.

-

Solution: Dissolve the sample in the mobile phase (Hexane/IPA). If dissolved in pure IPA or MeOH, the strong solvent effect disrupts the initial interaction with the chiral stationary phase.

References

-

Fujifilm Wako Chemicals. 2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic acid - Product Information. CAS RN: 1214372-77-6.[1][6] Link

-

Sigma-Aldrich. 2-(3-Fluorophenyl)-2-hydroxyacetic acid (Analogous Mandelic Acid Derivative).[1] Product No. 395-05-1.[1][7] Link

-

BenchChem. Comparative Guide to HPLC-Based Validation Methods for Substituted Malonic/Mandelic Acid Analysis. (2025).[4][8][9] Link

-

Daicel Chiral Technologies. Chiral Separation Strategies for Acidic Compounds (Application Note).Link

-

National Institutes of Health (PMC). Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin.Link

-

Shimadzu Application News. Sensitive HPLC Method for Quantitative Analysis of Mandelic Acid in Human Urine.[10]Link

Sources

- 1. 395-05-1|2-(3-Fluorophenyl)-2-hydroxyacetic acid|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. chemscene.com [chemscene.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chiraltech.com [chiraltech.com]

- 6. 1214372-77-6・2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic acid・2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic acid【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Sensitive HPLC Method for Quantitative Analysis of Mandelic Acid, Hippuric Acid, Methyl Hippuric Acid in Human Urine : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Application Note: Synthetic Utility of 2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic Acid in Drug Discovery

As pharmaceutical pipelines increasingly demand structurally complex, enantiopure building blocks, substituted mandelic acid derivatives have emerged as critical intermediates. 2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic acid is a highly versatile α-hydroxy acid utilized in the synthesis of active pharmaceutical ingredients (APIs). The presence of the 3-fluoro-5-methylphenyl moiety provides unique steric and electronic properties, often utilized to enhance the metabolic stability and target-binding affinity of downstream drug candidates.

This technical guide provides a comprehensive, field-proven framework for utilizing this compound in organic synthesis. Rather than merely listing steps, we will explore the mechanistic causality behind each transformation, ensuring that your synthetic workflows are robust, reproducible, and self-validating.

Physicochemical Profile

Before initiating synthetic workflows, it is critical to understand the baseline properties of the starting material. The compound is commercially available as a racemic mixture or as isolated enantiomers[1].

| Property | Value / Description |

| Chemical Name | 2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic acid |

| CAS Registry Number | 1214372-77-6[1] |

| Molecular Formula | C9H9FO3 |

| Molecular Weight | 184.17 g/mol [1] |

| Key Functional Groups | Carboxylic acid (pKa ~3.4), α-Hydroxyl, Fluorinated aromatic ring |

| Primary Synthetic Uses | Chiral resolution, α-functionalization, esterification/amidation |

Synthetic Workflow & Mechanistic Pathways

The synthetic utility of 2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic acid stems from its bifunctional nature. The carboxylic acid can be engaged in coupling reactions, while the α-hydroxyl group can be activated for nucleophilic displacement. The diagram below illustrates the divergent synthetic pathways detailed in this guide.

Figure 1: Divergent synthetic workflow for 2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic acid.

Experimental Protocols

Protocol I: Enantiomeric Resolution via Diastereomeric Crystallization

Causality & Rationale: For biological applications, enantiopurity is non-negotiable. Mandelic acid derivatives are classically resolved using chiral amines, such as (R)- or (S)-1-phenylethylamine[2][3]. The underlying principle relies on the formation of diastereomeric salts, which exhibit distinct lattice energies and, consequently, different solubilities in protic solvents (e.g., ethanol/water mixtures). By carefully controlling the cooling rate, the less soluble diastereomer selectively crystallizes, allowing for the physical separation of enantiomers[2].

Step-by-Step Methodology:

-

Salt Formation: Suspend racemic 2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic acid (1.0 eq) in a 9:1 mixture of Ethanol/Water (approx. 10 mL/g of substrate).

-

Amine Addition: Heat the suspension to 70°C. Once at temperature, add (R)-(+)-1-phenylethylamine (0.95 eq) dropwise. The mixture should become a clear, homogeneous solution[2].

-

Crystallization: Remove the heat source and allow the solution to cool to room temperature at a rate of ~10°C per hour. Do not crash-cool, as rapid precipitation traps the undesired diastereomer in the crystal lattice.

-

Isolation: Stir the resulting slurry at 4°C for 2 hours. Filter the crystals via vacuum filtration and wash with ice-cold ethanol.

-

Liberation of Free Acid: Suspend the isolated salt in ethyl acetate and water. Acidify the aqueous layer to pH 1-2 using 1M HCl[2]. Extract the aqueous layer three times with ethyl acetate.

-

Recovery: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiopure acid.

Validation & Analytical Checkpoints:

-

Yield & Optical Rotation: Weigh the product to determine the resolution efficiency (max theoretical yield is 50%). Measure specific rotation

to confirm the presence of the chiral species. -

Chiral HPLC: Run the liberated acid on a chiral stationary phase (e.g., Chiralcel OD-H) to validate an enantiomeric excess (ee) of >98%. If ee is <95%, perform a second recrystallization of the salt before liberation.

Protocol II: α-Hydroxyl Activation via Chlorination

Causality & Rationale:

The α-hydroxyl group is a poor leaving group. To utilize this position for nucleophilic substitution (e.g., forming unnatural amino acids or complex ethers), it must be converted into a halide. Thionyl chloride (SOCl₂) is the reagent of choice for converting mandelic acids to α-chlorophenylacetic acids[4][5]. The addition of catalytic N,N-Dimethylformamide (DMF) is critical; it reacts with SOCl₂ to form the highly electrophilic Vilsmeier-Haack complex, which rapidly activates the hydroxyl group, driving the reaction forward via an

Step-by-Step Methodology:

-

Preparation: In an oven-dried, argon-purged flask, dissolve 2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (5 mL/g).

-

Catalyst Addition: Add 3-5 drops of anhydrous DMF.

-

Chlorination: Cool the flask to 0°C using an ice bath. Add Thionyl Chloride (SOCl₂) (2.5 eq) dropwise over 15 minutes[4]. Caution: SOCl₂ is highly corrosive and evolves HCl and SO₂ gases. Perform strictly in a fume hood.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. The evolution of gas will eventually cease.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove DCM and excess SOCl₂. Co-evaporate the residue twice with anhydrous toluene to ensure complete removal of residual HCl and SOCl₂.

-

Isolation: The resulting α-chloro-α-(3-fluoro-5-methylphenyl)acetic acid chloride can be used directly in the next step, or hydrolyzed with ice water to yield the free α-chloro acid[4].

Validation & Analytical Checkpoints:

-

NMR Spectroscopy: The

NMR spectrum will show a distinct downfield shift of the α-proton (from ~5.1 ppm in the hydroxy acid to ~5.5-5.8 ppm in the chloro acid). -

Mass Spectrometry: LC-MS will show the disappearance of the starting material mass and the appearance of the [M-H]⁻ ion corresponding to the chlorinated product, complete with the characteristic 3:1 isotopic pattern of a single chlorine atom.

Protocol III: Non-Racemizing Amide Coupling

Causality & Rationale: Coupling the carboxylic acid of an α-hydroxy acid to an amine often risks racemization at the α-chiral center due to the formation of a transient ketene or oxazolone intermediate. To prevent this, mild coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed. HATU generates a highly reactive, yet sterically hindered HOAt ester intermediate that undergoes rapid aminolysis before racemization can occur. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the amine without abstracting the sensitive α-proton.

Step-by-Step Methodology:

-

Activation: Dissolve the enantiopure 2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic acid (1.0 eq) in anhydrous DMF (4 mL/g). Add DIPEA (3.0 eq) and cool to 0°C.

-

Coupling Reagent: Add HATU (1.1 eq) in one portion. Stir at 0°C for 15 minutes to ensure complete formation of the active ester.

-

Amine Addition: Add the desired primary or secondary amine (1.2 eq) dissolved in a minimal amount of DMF.

-

Propagation: Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench & Extract: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation & Analytical Checkpoints:

-

Chiral Integrity: Perform chiral HPLC on the purified amide. Compare the chromatogram against a racemic standard of the amide to ensure the enantiomeric excess (ee) was preserved (>98% ee).

-

Structural Confirmation:

NMR will confirm the presence of the new amide N-H proton (typically broad singlet, 7.0-8.5 ppm) and the retention of the α-hydroxyl proton.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes for the protocols described above, providing a benchmark for evaluating experimental success.

| Reaction / Protocol | Expected Yield (%) | Target Purity / ee (%) | Key Analytical Marker |

| Protocol I: Chiral Resolution | 35 - 42% (out of 50%) | >98% ee | Chiral HPLC retention time shift |

| Protocol II: α-Chlorination | 85 - 92% | >95% (Chemical) | |

| Protocol III: Amide Coupling | 75 - 88% | >98% ee (Retained) | LC-MS [M+H]⁺ of amide product |

References

- Sigma-Aldrich. "2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic acid | CAS 1214372-77-6".

- Benchchem. "A Comparative Guide to Chiral Resolving Agents: (S)

- University of Groningen. "The Dutch resolution variant of the classical resolution of racemates by formation of diastereomeric salts".

- Organic Syntheses. "α-CHLOROPHENYLACETIC ACID". Org. Synth.

- SciSpace. "Imidazolium and Pyridinium Ionic Liquids from Mandelic Acid Derivatives: Synthesis and Bacteria and Algae Toxicity Evaluation".

Sources

Application Notes & Protocols: Leveraging 2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic Acid for Chiral Resolution

Abstract

The isolation of single enantiomers is a cornerstone of modern pharmaceutical development and fine chemical synthesis, driven by the distinct pharmacological profiles enantiomers often exhibit.[1][2][3] Chiral resolution via diastereomeric salt formation remains a robust, scalable, and economically viable method for separating racemic mixtures.[4][5][6] This document provides a comprehensive guide to the application of 2-(3-fluoro-5-methylphenyl)-2-hydroxyacetic acid, a specialized mandelic acid derivative, as a chiral resolving agent. We will explore the underlying principles of diastereomeric crystallization, offer detailed, field-tested protocols for its use with racemic amines, and discuss the critical parameters that govern the success of a resolution experiment.

Introduction: The Imperative of Enantiomeric Purity

Chirality is a fundamental property in molecular biology, where receptors, enzymes, and other biological targets are inherently stereoselective.[2] Consequently, the enantiomers of a chiral drug can have widely different efficacies, metabolic pathways, and toxicological profiles.[3] Regulatory bodies like the FDA and EMA have established stringent guidelines that favor the development of single-enantiomer drugs to enhance safety and therapeutic precision.[1]

While asymmetric synthesis provides a direct route to enantiopure compounds, chiral resolution of a racemate is often a more practical and established method, especially at an industrial scale.[6][7] The most prevalent technique involves reacting a racemic acid or base with a pure enantiomer of a "resolving agent" to form a pair of diastereomeric salts.[5][8] Unlike enantiomers, diastereomers possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[9][10]

2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic acid belongs to the class of 2-aryl-2-hydroxyacetic acids (mandelic acid analogs), which are highly effective resolving agents for a wide array of amines due to their acidity, structural rigidity, and capacity for forming well-defined crystalline salts.

Principle of Chiral Resolution

The mechanism of resolution hinges on the conversion of a difficult-to-separate enantiomeric pair into an easily separable diastereomeric pair. The acidic proton of the carboxylic acid group on 2-(3-fluoro-5-methylphenyl)-2-hydroxyacetic acid reacts with a basic racemic amine, such as (R/S)-amine, to form two distinct diastereomeric salts.

Assuming the use of the (R)-enantiomer of the resolving agent:

-

(R/S)-Amine + (R)-Acid → (R)-Amine•(R)-Acid Salt + (S)-Amine•(R)-Acid Salt

These two salts have different spatial arrangements and intermolecular interactions, leading to different crystal lattice energies and, consequently, different solubilities in a given solvent system. By carefully selecting the solvent and optimizing conditions, one diastereomer will crystallize preferentially, leaving the other enriched in the mother liquor.[9]

Figure 1. Workflow for chiral resolution via diastereomeric salt formation.

Key Experimental Considerations

The success of a diastereomeric salt resolution is not guaranteed and depends on careful optimization. A trial-and-error approach, guided by sound chemical principles, is often necessary.[11]

-

Solvent Selection: This is the most critical parameter. The ideal solvent or solvent mixture must exhibit a significant solubility difference between the two diastereomeric salts. A good solvent will fully dissolve both salts at an elevated temperature but allow only one to crystallize upon cooling. Common solvents for screening include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and their mixtures with water.

-

Stoichiometry: The molar ratio between the racemic compound and the resolving agent is typically equimolar (1:1).[9] However, slight adjustments can sometimes influence the phase behavior of the system and improve resolution efficiency.[11]

-

Temperature and Cooling Rate: Dissolution is usually performed at an elevated temperature to ensure all components are in solution. A slow, controlled cooling process is paramount for forming large, well-ordered crystals, which are typically purer. Rapid cooling can lead to the precipitation of both diastereomers and trap impurities.[9]

-

Seeding: If crystallization is slow or if the undesired diastereomer crystallizes first, seeding the supersaturated solution with a few crystals of the desired, pure diastereomeric salt can induce its preferential crystallization.[9][11]

Data Presentation: Hypothetical Solvent Screening Results

For a hypothetical resolution of a racemic amine, a preliminary solvent screening could yield the following results. The goal is to maximize the yield and the enantiomeric excess (e.e.) of the amine recovered from the crystallized salt.

| Entry | Solvent System | Temp (°C) | Yield of Salt (%) | e.e. of Recovered Amine (%) | Observations |

| 1 | Methanol | 0 | 35 | >98 | Well-defined needles, high purity |

| 2 | Ethanol | 25 | 42 | 85 | Small crystals, moderate purity |

| 3 | Isopropanol | 25 | 48 | 70 | Fast precipitation, lower purity |

| 4 | Acetone | 0 | 25 | 95 | Low yield but good purity |

| 5 | Methanol/Water (9:1) | 4 | 45 | 97 | Good balance of yield and purity |

| 6 | Ethyl Acetate | 25 | 15 | 60 | Oiled out initially |

Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13][14] 2-Hydroxyacetic acid derivatives can be skin and eye irritants.[12] Consult the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: Diastereomeric Salt Formation and Crystallization

This protocol describes a general procedure for a 10 mmol scale experiment.

-

Dissolution:

-

In a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, combine the racemic amine (10.0 mmol, 1.0 eq.) and (R)-2-(3-fluoro-5-methylphenyl)-2-hydroxyacetic acid (10.0 mmol, 1.0 eq.).

-

Add the chosen optimal solvent (e.g., 20-30 mL of methanol) to the flask.

-

Gently heat the mixture on a hot plate with stirring until all solids have completely dissolved. Avoid boiling for extended periods. Add a minimal amount of additional solvent if necessary to achieve a clear solution.

-

-

Crystallization:

-

Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-insulating pad (e.g., cork ring). Do not disturb the flask during this initial cooling phase.

-

Once at room temperature, crystal formation should be observable. To maximize the yield, the flask can be placed in a refrigerator (4 °C) or an ice bath (0 °C) for several hours or overnight.

-

-

Isolation and Drying:

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Gently break up the crystal cake and wash it with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

-

Dry the crystals under vacuum to a constant weight. Record the final mass and calculate the yield.

-

Protocol 2: Liberation of the Enantiomerically Enriched Amine

-

Salt Dissolution:

-

Transfer the dried diastereomeric salt to a separatory funnel.

-

Add an organic solvent immiscible with water (e.g., 30 mL of dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 30 mL of 1 M NaOH or Na₂CO₃).

-

-

Extraction:

-

Stopper the funnel and shake vigorously, venting frequently to release any pressure.

-

Allow the layers to separate. The free amine will partition into the organic layer, while the sodium salt of the resolving agent will remain in the aqueous layer.

-

Drain the lower organic layer. Extract the aqueous layer again with a fresh portion of the organic solvent (e.g., 15 mL) to ensure complete recovery of the amine.

-

Combine the organic extracts.

-

-

Isolation:

-

Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the enantiomerically enriched free amine.

-

Protocol 3: Recovery of the Chiral Resolving Agent

Efficient recovery of the often-expensive resolving agent is crucial for process economy.[5]

-

Acidification:

-

Combine the aqueous layer from Protocol 2 and the initial mother liquor from Protocol 1 in a beaker and cool in an ice bath.

-

Slowly add a strong acid (e.g., 2 M HCl) with stirring until the solution becomes acidic (pH ~1-2, check with pH paper).

-

The resolving agent will precipitate out of the aqueous solution as a solid.

-

-

Isolation:

-

Collect the solid resolving agent by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

-

The recovered agent can be checked for purity (e.g., by melting point) and reused in subsequent resolutions.

-

Protocol 4: Analysis of Enantiomeric Excess (e.e.)

The success of the resolution must be quantified. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the standard methods for determining the enantiomeric excess of the resolved amine.[15][16] A small sample of the final product is dissolved and injected onto a suitable chiral column, and the relative peak areas of the two enantiomers are used to calculate the e.e.

Sources

- 1. pure-synth.com [pure-synth.com]

- 2. One moment, please... [drpress.org]

- 3. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 12. chisagolakes.mn.safeschoolssds.com [chisagolakes.mn.safeschoolssds.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic Acid in Medicinal Chemistry

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers Content Type: Technical Application Guide & Validated Protocols

Executive Summary

Mandelic acid and its derivatives have long served as privileged scaffolds in medicinal chemistry, functioning as crucial precursors for a vast array of therapeutics ranging from antispasmodics to CNS-active agents[1]. The emergence of highly substituted analogs, specifically 2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic acid (CAS: 1214372-77-6) , represents a significant leap in rational drug design[2].

This specific building block combines the stereochemical versatility of an

Physicochemical Profiling & Rationale (The "Why")

In drug discovery, the selection of a building block is dictated by causality: how will specific functional groups alter the pharmacodynamics (PD) and pharmacokinetics (PK) of the final Active Pharmaceutical Ingredient (API)?

-

The Fluorine Effect: The introduction of a fluorine atom at the meta position serves a dual purpose. First, it acts as a metabolic shield, blocking CYP450-mediated aromatic hydroxylation. Second, its strong inductive electron-withdrawing nature lowers the

of the adjacent carboxylic acid, altering the ionization profile of the resulting drug[3]. -

The Methyl Effect: The meta-methyl group provides a subtle, lipophilic steric bump. This is critical for anchoring the molecule into deep hydrophobic pockets of target receptors (e.g., muscarinic receptors) via Van der Waals interactions.

-

The

-Hydroxy Acid Motif: This moiety provides a chiral center essential for target stereoselectivity. The

Table 1: Comparative Physicochemical Properties

Quantitative data summarizing the structural advantages of the substituted scaffold.

| Property | Unsubstituted Mandelic Acid | 2-(3-F-5-Me-phenyl)-2-hydroxyacetic acid | Mechanistic Rationale for Shift |

| Molecular Weight | 152.15 g/mol | 184.17 g/mol | Addition of -F and -CH |

| LogP (Estimated) | ~0.6 | ~1.8 | Enhanced lipophilicity driven by the hydrophobic methyl and fluoro groups, improving BBB penetration. |

| Carboxylic | 3.41 | ~3.25 | Inductive electron-withdrawing effect of the meta-fluorine increases acidity. |

| Metabolic Stability | Low (Aromatic oxidation) | High | Meta-fluorine effectively blocks CYP450-mediated aromatic oxidation pathways. |

Key Applications in Drug Discovery

Application 1: Synthesis of Novel Anticholinergic & Antispasmodic Agents

Esters of mandelic acid, such as cyclandelate (a vasodilator) and homatropine (an anticholinergic), are classic examples of this scaffold's utility[6]. Utilizing 2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic acid in place of standard mandelic acid yields analogs with prolonged half-lives and higher receptor binding affinities due to the optimized lipophilic surface area.

Application 2: Development of CNS-Active Agents

Mandelic acid derivatives are direct precursors to pemoline analogs (CNS stimulants)[4]. The 3-fluoro-5-methyl substitution pattern significantly increases blood-brain barrier (BBB) permeability. When converted to the corresponding 2-amino-5-aryl-oxazol-4-one, the resulting pemoline analog exhibits enhanced resistance to hepatic clearance.

Figure 1: Pharmacophore mapping and target engagement logic of the 3-F-5-Me mandelic acid scaffold.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into every step to explain why specific reagents are chosen.

Protocol A: HATU-Mediated Amidation (Synthesis of Bioactive Amides)

Standard peptide coupling reagents (like EDC/HOBt) often fail or cause epimerization when applied to

Step-by-Step Methodology:

-

Activation: Dissolve 2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5 mL) under an inert N

atmosphere. Cool the solution to 0 °C. -

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA is a sterically hindered, non-nucleophilic base that deprotonates the acid without attacking the activated ester.

-

Coupling Reagent: Add HATU (1.1 eq) portion-wise. Stir at 0 °C for 15 minutes to form the active OAt ester.

-

Amine Addition: Dropwise add the target primary or secondary amine (1.2 eq). Allow the reaction to warm to room temperature.

-

Self-Validation (Monitoring): Monitor the reaction via LC-MS after 2 hours. Look for the disappearance of the

183 -

Workup: Quench with ice water (15 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO

, and brine. Causality: This specific wash sequence removes unreacted amines, acidic byproducts, and residual DMF. Dry over Na

Protocol B: Lipase-Catalyzed Enzymatic Kinetic Resolution

Because the biological activity of mandelic acid derivatives is highly enantiomer-dependent[1], obtaining enantiopure building blocks is mandatory. This protocol utilizes enzymatic kinetic resolution, which is highly scalable and environmentally benign[7].

Step-by-Step Methodology:

-

Esterification: Convert the racemic 2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic acid to its methyl ester using MeOH and catalytic H

SO -

Enzymatic Acylation: Dissolve the racemic methyl ester (1.0 eq) in Methyl tert-butyl ether (MTBE). Add vinyl acetate (3.0 eq) and Amano Lipase AK (from Pseudomonas fluorescens) (50% w/w relative to substrate)[7].

-

Causality: Lipase AK is highly selective for the

-enantiomer of substituted mandelic esters. Vinyl acetate is chosen as the acyl donor because its byproduct (vinyl alcohol) instantly tautomerizes to acetaldehyde, rendering the acylation strictly irreversible[7]. MTBE is used as it preserves the enzyme's tertiary structure better than polar solvents.

-

-

Incubation: Shake the suspension at 30 °C at 200 rpm.

-

Self-Validation (Monitoring): Monitor the reaction via Chiral HPLC. Stop the reaction exactly when 50% conversion is achieved (typically 24-48 hours). Calculate the Enantiomeric Ratio (

-value); an -

Separation: Filter the mixture through Celite to recover the immobilized enzyme. Concentrate the filtrate and separate the highly lipophilic

-acetate from the unreacted

Figure 2: Workflow for the Lipase-catalyzed kinetic resolution of racemic mandelic acid derivatives.

References

-

Banerjee, Amit, and Amrit Krishna Mitra. "Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review." RSC Advances, 2026, 16(2), 1509-1545. URL:[Link]

-

"Mandelic acid." Wikipedia, The Free Encyclopedia. URL:[Link]

-

"Mandelic acid – Knowledge and References." Taylor & Francis. URL:[Link]

-

"Chemoenzymatic Preparation of Enantiomerically Enriched (R)-(–)-Mandelic Acid Derivatives: Application in the Synthesis of the Active Agent Pemoline." ResearchGate. URL: [Link]

-

Muthuraja, Perumal, et al. "Controlled meta-Selective C–H Mono- and Di-Olefination of Mandelic Acid Derivatives." Organic Letters, 2021, 23(15), 5922–5927. URL:[Link]

Sources

- 1. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroxyacetate | Sigma-Aldrich [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Mandelic acid - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

derivatization of 2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic acid for analysis

Application Note: Derivatization of 2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic Acid for GC-MS Analysis

Contextualizing the Analyte & Analytical Challenges

2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic acid is a highly polar, substituted mandelic acid derivative. Structurally, it possesses two active hydrogen-containing functional groups: a carboxylic acid (-COOH) and a secondary alpha-hydroxyl group (-OH).

In gas chromatography-mass spectrometry (GC-MS), underivatized alpha-hydroxy acids present severe analytical challenges. They exhibit high boiling points and strong inter- and intramolecular hydrogen bonding, which leads to irreversible column adsorption, severe peak tailing, and thermal degradation at standard injection port temperatures[1]. To achieve sharp chromatographic peaks, robust sensitivity, and reliable mass spectral libraries, these active protons must be chemically replaced to neutralize the molecule's polarity and increase its volatility.

Mechanistic Rationale for Dual-Silylation

To resolve these challenges, silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) is the gold-standard approach.

Causality of Reagent Selection:

-

BSTFA: Acts as the primary silyl donor. It is preferred over other reagents (like BSA) because its byproducts (mono-TMS-trifluoroacetamide and trifluoroacetamide) are highly volatile and elute near the solvent front, preventing interference with the target analyte.

-

1% TMCS Catalyst: While the -COOH group silylates rapidly at room temperature, the secondary alpha-OH group is sterically hindered by the adjacent 3-fluoro-5-methylphenyl ring. TMCS provides a highly electrophilic silicon center (due to the chloride leaving group), which lowers the activation energy required for the nucleophilic attack by the hindered hydroxyl oxygen, driving the etherification to completion[2].

-

Pyridine (Solvent/Base): Pyridine is utilized not just to solubilize the polar acid, but to act as an acid scavenger. It neutralizes any HCl generated by the TMCS reaction, shifting the chemical equilibrium forward and preventing the acidic degradation of the newly formed TMS ethers.

Fig 1. Reaction kinetics and workflow for the dual-silylation of the target alpha-hydroxy acid.

Self-Validating Derivatization Workflow

To ensure trustworthiness, this protocol is designed as a self-validating system . Silylation is notoriously moisture-sensitive; even trace water will hydrolyze the BSTFA reagent and the resulting TMS derivatives back to the free acid. Therefore, internal standards and procedural blanks are mandatory to verify reaction efficiency and rule out environmental contamination.

Step-by-Step Methodology

Phase 1: Preparation & System Suitability

-

Internal Standard (IS) Spiking: Spike 10 µL of a stable isotopically labeled standard (e.g., Mandelic acid-d5, 100 µg/mL) into the sample matrix prior to extraction. This validates that any downstream signal loss is mathematically correctable.

-

Procedural Blank: Prepare an empty vial to process alongside the samples. This validates that no siloxane bleed from septa or moisture contamination is occurring.

Phase 2: Anhydrous Drying 3. Transfer the extracted sample (containing the analyte and IS) into a 2.0 mL glass autosampler vial. 4. Evaporate the solvent to complete dryness under a gentle stream of ultra-pure Nitrogen (N₂) at 30°C. Crucial: Any residual water will preferentially react with BSTFA, forming hexamethyldisiloxane (HMDSO) and halting the derivatization of the analyte.

Phase 3: Chemical Derivatization 5. Add 50 µL of anhydrous Pyridine to the dried residue. Vortex for 30 seconds to fully solubilize the analyte. 6. Add 50 µL of BSTFA containing 1% TMCS. 7. Seal the vial immediately with a PTFE-lined cap to prevent ambient moisture ingress. 8. Incubate the vial in a heating block at 70°C for 60 minutes . This specific thermal energy is required to overcome the steric hindrance of the alpha-hydroxyl group[2]. 9. Allow the vial to cool to room temperature (approx. 15 minutes) before transferring to the GC-MS autosampler.

Quantitative Data & Instrumental Parameters

The derivatization process yields a Di-TMS derivative, significantly altering the molecular weight and fragmentation pattern of the compound. Table 1 summarizes the expected mass shifts crucial for MS interpretation.

Table 1: Physicochemical Properties and Expected Mass Shifts

| Parameter | Underivatized Analyte | Di-TMS Derivative |

| Molecular Formula | C₉H₉FO₃ | C₁₅H₂₅FO₃Si₂ |

| Molecular Weight | 184.16 g/mol | 328.53 g/mol |

| Target Functional Groups | -COOH, -OH | -COOSi(CH₃)₃, -OSi(CH₃)₃ |

| Chromatographic Behavior | Poor (Tailing, Adsorption) | Excellent (Sharp, Gaussian peaks) |

| Primary MS Ions (EI, 70 eV) | N/A (Thermal degradation) | 328 [M]⁺, 313 [M-CH₃]⁺, 211 [M-COOTMS]⁺ |

Expert Insight: The m/z 211 ion is highly diagnostic. It represents the alpha-cleavage product formed by the loss of the silylated carboxyl group (-COOTMS, 117 Da), leaving the stabilized fluoromethylphenyl-TMS-ether cation.

Table 2: Optimized GC-MS Acquisition Parameters

| Component | Optimized Setting | Causality |

| Column | DB-5MS (30 m × 0.25 mm, 0.25 µm) | 5% phenyl phase provides optimal selectivity for aromatic TMS derivatives. |

| Injection Mode | Splitless, 1 µL | Maximizes sensitivity for trace-level analysis. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization without thermal breakdown of the TMS ether. |

| Carrier Gas | Helium, 1.0 mL/min (Constant) | Maintains optimal linear velocity across the temperature gradient. |

| Oven Program | 70°C (2 min) → 10°C/min to 280°C (5 min) | Focuses the volatile solvent front, then efficiently elutes the bulky Di-TMS derivative. |

| MS Source Temp | 230 °C | Prevents condensation of siloxane byproducts on the source lenses. |

References

1.[1] "Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC" - MDPI. URL: 2. "Microwave-assisted derivatization for methylmalonic acid analysis in human serum by gas chromatography-mass spectrometry" - DSS. URL: 3.[2] "Metabolomics Analysis of Sporulation-Associated Metabolites of Metarhizium anisopliae Based on Gas Chromatography–Mass Spectrometry" - MDPI. URL:

Sources

Application Note: Cell-Based Assay Workflows for GnRH Receptor Antagonists Derived from 2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic Acid

Target Audience: Researchers, assay biologists, and medicinal chemists in drug development. Focus: Pharmacological validation, fragment counter-screening, and GPCR assay optimization.

Introduction & Scientific Rationale

The development of non-peptide, orally bioavailable Gonadotropin-Releasing Hormone (GnRH) receptor antagonists has revolutionized the treatment of hormone-dependent pathologies such as endometriosis, uterine fibroids, and advanced prostate cancer[1]. A major breakthrough in this space has been the design of pyrimidine-2,4-dione and thieno[2,3-d]pyrimidine-2,4-dione scaffolds [2].

The compound 2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic acid (CAS: 1214372-77-6) serves as a critical synthetic building block in this drug class. During synthesis, it is converted into an aminoethyl linker that occupies a highly specific hydrophobic pocket within the GnRH receptor [1].

The E-E-A-T Imperative in Assay Design: Testing the final assembled drug is standard practice. However, in rigorous Fragment-Based Drug Discovery (FBDD) and Quality Control (QC) workflows, the isolated building block (2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic acid) must be evaluated in parallel with the final derivative. This self-validating approach ensures that:

-

The isolated fragment does not possess off-target agonist/antagonist activity.

-

The observed antagonism of the final molecule is a synergistic result of the complete pharmacophore.

-

The intermediate does not introduce baseline cytotoxicity that could masquerade as false-positive receptor antagonism.

Fig 1: Drug discovery workflow integrating intermediate fragment screening.

Mechanistic Grounding: The GnRH Receptor Pathway

The human GnRH receptor (GnRHR) is a G protein-coupled receptor (GPCR) that primarily couples to the

Potent pyrimidine-2,4-dione antagonists block this cascade at the receptor level. To comprehensively profile these compounds, we measure two distinct nodes of this pathway: intracellular calcium flux (rapid, transient) and

Fig 2: Gq-coupled GnRH receptor signaling pathway and assay readout nodes.

Detailed Experimental Protocols

Protocol 1: Intracellular Calcium Flux Assay (FLIPR)

This assay provides a real-time, kinetic measurement of receptor antagonism.

-